



# **Application Notes and Protocols for AZD-8529 Mesylate in Animal fMRI Studies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, AZD-8529 enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself.[3][4] This mechanism offers a more nuanced modulation of glutamatergic neurotransmission, which is implicated in various neurological and psychiatric disorders. Preclinical studies have demonstrated the efficacy of AZD-8529 in rodent and non-human primate models of addiction and psychosis.[1][2][4][5][6][7] Furthermore, a clinical fMRI study in patients with schizophrenia has explored its effects on brain activation during cognitive tasks.[3][8][9]

These application notes provide a comprehensive overview of AZD-8529 mesylate for use in functional Magnetic Resonance Imaging (fMRI) studies in animal models. The provided protocols are based on existing preclinical data and informed by clinical research to guide the design of robust and reproducible experiments.

## **Compound Details**



| Property                  | Value                                                                                                      | Reference |
|---------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Compound Name             | AZD-8529 Mesylate                                                                                          |           |
| Mechanism of Action       | Positive Allosteric Modulator (PAM) of mGluR2                                                              | [1]       |
| Binding Affinity (Ki)     | 16 nM                                                                                                      | [1]       |
| Functional Potency (EC50) | 195 nM (in potentiating glutamate effects on mGluR2)                                                       | [1][2]    |
| Selectivity               | High for mGluR2. Weak PAM activity for mGluR5 (EC50 of 3.9μM) and antagonism for mGluR8 (IC50 of 23μM).[1] | [1]       |
| CNS Penetrant             | Yes, demonstrated in healthy human volunteers.                                                             | [1]       |
| Modality                  | Small Molecule                                                                                             | [1]       |

## **Signaling Pathway**

The signaling pathway of AZD-8529 involves the modulation of the mGluR2 receptor, a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This presynaptic inhibition leads to a decrease in glutamate release.









Click to download full resolution via product page







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD-8529 Mesylate in Animal fMRI Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605782#azd-8529-mesylate-for-functional-mristudies-in-animals]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com